molecular formula C7H7NO2S B13564784 3-Cyclopropyl-1,2-thiazole-4-carboxylicacid

3-Cyclopropyl-1,2-thiazole-4-carboxylicacid

Cat. No.: B13564784
M. Wt: 169.20 g/mol
InChI Key: AWDBELSCLMOVPI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a cyclopropyl group attached to a thiazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-1,2-thiazole-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or alcohols are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds.

Scientific Research Applications

3-Cyclopropyl-1,2-thiazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-carboxylic acid: Another heterocyclic compound with a similar structure but different ring system.

    Thiazole-4-carboxylic acid: Lacks the cyclopropyl group but shares the thiazole and carboxylic acid moieties.

Uniqueness

3-Cyclopropyl-1,2-thiazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

3-cyclopropyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10)

InChI Key

AWDBELSCLMOVPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC=C2C(=O)O

Origin of Product

United States

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